molecular formula C21H23Cl2NO5 B558495 O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine CAS No. 201334-88-5

O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine

Cat. No. B558495
M. Wt: 440.3 g/mol
InChI Key: DODHIGHXRDNRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine (O-DCBT) is a synthetic amino acid derivative that is used in a variety of scientific research applications. It is a highly versatile molecule that has been used in a variety of biochemical and physiological studies due to its unique properties. O-DCBT is a powerful and useful tool that has been used to investigate a variety of biological processes.

Scientific Research Applications

The compound “O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine” is a derivative of L-tyrosine, which is a proteinogenic amino acid . The “N-tert-butoxycarbonyl” (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The N-Boc group can be removed using various methods, including TFA-induced cleavage, use of metal catalysts, and acetylchloride in methanol .

The compound “O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine” is a derivative of L-tyrosine, which is a proteinogenic amino acid . The “N-tert-butoxycarbonyl” (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The N-Boc group can be removed using various methods, including TFA-induced cleavage, use of metal catalysts, and acetylchloride in methanol .

The compound “O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine” is a derivative of L-tyrosine, which is a proteinogenic amino acid . The “N-tert-butoxycarbonyl” (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The N-Boc group can be removed using various methods, including TFA-induced cleavage, use of metal catalysts, and acetylchloride in methanol .

properties

IUPAC Name

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODHIGHXRDNRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-2,6-Dichlorobenzyl-N-tert-butoxycarbonyl-L-tyrosine

CAS RN

40298-71-3
Record name L-Tyrosine, O-((2,6-dichlorophenyl)methyl)-N-((1,1-dimethylethoxy)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040298713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334369
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[(tert-butoxy)carbonyl]-O-[(2,6-dichlorophenyl)methyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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